Product packaging for 4-Propoxybenzaldehyde(Cat. No.:CAS No. 5736-85-6)

4-Propoxybenzaldehyde

Cat. No.: B1265824
CAS No.: 5736-85-6
M. Wt: 164.2 g/mol
InChI Key: FGXZWMCBNMMYPL-UHFFFAOYSA-N
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Description

Overview of 4-Propoxybenzaldehyde as a Versatile Organic Building Block

This compound is a synthetic organic compound characterized by a benzaldehyde (B42025) core substituted at the para-position (position 4) with a propoxy group (–OCH₂CH₂CH₃). nih.gov Its molecular formula is C₁₀H₁₂O₂. nih.gov This structure, featuring an aromatic ring, a reactive aldehyde group, and a propoxy chain, makes it a valuable and versatile intermediate, often referred to as an organic building block, in chemical synthesis. vulcanchem.comcymitquimica.com The aldehyde functional group is electrophilic and readily undergoes nucleophilic addition and condensation reactions, while the propoxy group modifies the molecule's lipophilicity and steric properties. smolecule.com

The synthesis of this compound is commonly achieved via the Williamson ether synthesis. ukm.my This method typically involves the reaction of 4-hydroxybenzaldehyde (B117250) with a propyl halide, such as 1-bromopropane (B46711), in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF). ukm.mypnrjournal.com As a building block, this compound serves as a starting material for the creation of more complex molecules. vulcanchem.com It is frequently used in condensation reactions with primary amines to form Schiff bases (or imines), and with compounds containing active methylene (B1212753) groups, such as α-tetralone, to form chalcone-like structures through Claisen-Schmidt condensation. ukm.mytandfonline.com These reactions highlight its utility in constructing diverse molecular scaffolds for various research applications. ukm.my

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂ nih.gov
Molecular Weight164.20 g/mol sigmaaldrich.com
AppearanceLight yellow liquid ukm.my
Boiling Point129-130 °C at 10 mmHg sigmaaldrich.com
Density1.039 g/mL at 25 °C sigmaaldrich.com
Refractive Index (n20/D)1.546 sigmaaldrich.com

Significance of Aromatic Aldehydes in Organic Synthesis and Medicinal Chemistry

Aromatic aldehydes, the class of compounds to which this compound belongs, are organic molecules where an aldehyde group (–CHO) is directly attached to an aromatic ring. wisdomlib.org They are of paramount importance in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of chemicals, pharmaceuticals, dyes, and polymers. fiveable.menumberanalytics.com The unique reactivity of the aldehyde group, combined with the stability and electronic properties of the aromatic ring, makes them versatile reagents. numberanalytics.com

In organic synthesis, aromatic aldehydes are key reactants in numerous name reactions. They are fundamental for creating Schiff bases through condensation with amines, a reaction that is significant in both synthetic and biological chemistry. ukm.mywisdomlib.org They are also used to produce chalcones, indoles, and various benzylidene derivatives. wisdomlib.org The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to other important functional groups. Furthermore, the aldehyde can function as a directing group in C-H activation reactions, allowing for regioselective functionalization of the aromatic ring. researchgate.net

In medicinal chemistry, aromatic aldehydes are a cornerstone for drug discovery and development. acs.org The aldehyde moiety itself can be a critical pharmacophore, forming reversible covalent Schiff base adducts with amine residues in biological targets like proteins. acs.org This mechanism is central to the antisickling effect of some aromatic aldehydes that bind to hemoglobin. acs.org Many plant-derived aldehydes possess antioxidant and anti-inflammatory properties, making them valuable targets for drug development. creative-proteomics.com Moreover, they serve as essential building blocks for synthesizing more complex pharmaceutical molecules with a broad spectrum of biological activities, including antimicrobial and anticancer agents. numberanalytics.comcreative-proteomics.com Despite concerns about potential reactivity, numerous aldehyde-containing compounds have been successfully developed as active pharmaceutical ingredients. bohrium.com

Research Trajectories and Future Prospects of this compound Derivatives

The versatility of this compound as a synthetic intermediate has led to its use in diverse areas of chemical research, with significant future prospects in medicinal chemistry and materials science. Research is primarily focused on synthesizing novel derivatives and evaluating their biological activities and physical properties.

A major research trajectory involves the synthesis of Schiff bases and chalcones derived from this compound and investigating their therapeutic potential. Studies have shown that Schiff bases formed from this compound exhibit promising antimicrobial and anticancer activities. academiaone.org For example, a derivative synthesized by reacting this compound with sulfadiazine (B1682646) was evaluated for its antibacterial properties against several microorganisms. academiaone.org Similarly, chalcones, which can be synthesized via Claisen-Schmidt condensation, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. sci-hub.se A condensate of α-tetralone and this compound was synthesized and investigated for its anti-inflammatory and antidiabetic properties. tandfonline.com Curcumin analogues incorporating the 3-methoxy-4-propoxy-benzylidene moiety have demonstrated potent cytotoxic effects against gastric and esophageal cancer cells, suggesting a promising avenue for anticancer drug development. nih.gov

Another significant area of research is in materials science, particularly in the development of liquid crystals and sensors. The structural characteristics of this compound derivatives, specifically their rod-like shape and potential for molecular self-organization, make them suitable candidates for liquid crystal applications. acs.org Research has also explored the use of Schiff base derivatives of this compound as components in electrochemical sensors. ukm.my These compounds can act as linkers or spacers in biosensors, with the potential to enhance the selectivity and sensitivity of detection, for instance, in electrochemical DNA sensors for cancer detection. ukm.myanalis.com.my

Future prospects for this compound derivatives lie in the continued exploration and optimization of their structures to enhance specific biological activities or material properties. This includes the synthesis of pyrazolidinedione derivatives for potential use in treating cardiovascular diseases and trifluoroacetophenone derivatives for studying taste receptor mechanisms. growingscience.comnih.gov The ongoing investigation into these derivatives promises to yield novel compounds with tailored functions for pharmaceutical and technological applications. ukm.mynih.gov

Derivative TypeReactant(s) with this compoundResearch Area/ApplicationKey FindingSource
Schiff BaseSulfadiazineAntimicrobialSynthesized derivative showed antibacterial properties against various microorganisms. academiaone.org
Schiff Base4-(4-nitrostyryl) aniline (B41778) / 4-(4-aminostyryl)benzonitrileElectrochemical SensorsDerivatives show potential as linkers in E-DNA sensors to enhance sensitivity. ukm.my
α-Tetralone Condensate (Chalcone-like)α-TetraloneAnti-inflammatory, AntidiabeticThe synthesized compound, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one, showed potential anti-inflammatory and antidiabetic properties. tandfonline.com
Benzylidine Cyclohexanone (Curcumin analogue)Cyclohexanone (with 3-methoxy-4-propoxybenzaldehyde)AnticancerAnalogue was 17 times more toxic to gastric and esophageal cancer cells than curcumin. nih.gov
Pyrazolidinedione derivative1-phenylpyrazolidine-3,5-dione (with 2,3-dimethyl-4-propoxybenzaldehyde)Cardiovascular DiseaseDerivatives synthesized for potential use in conditions associated with platelet aggregation. growingscience.com
HydrazonePhenylhydrazineLiquid Crystals / Magnetic MaterialsUsed as a precursor for synthesizing 6-oxoverdazyl diradicals as potential high-spin liquid crystals. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1265824 4-Propoxybenzaldehyde CAS No. 5736-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propoxybenzaldehyde
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InChI

InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXZWMCBNMMYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0063991
Record name Benzaldehyde, 4-propoxy-
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Molecular Weight

164.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5736-85-6
Record name 4-Propoxybenzaldehyde
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Record name 4-Propoxybenzaldehyde
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Record name 4-Propoxybenzaldehyde
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Record name Benzaldehyde, 4-propoxy-
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Record name Benzaldehyde, 4-propoxy-
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Record name 4-PROPOXYBENZALDEHYDE
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Synthetic Methodologies for 4 Propoxybenzaldehyde and Its Derivatives

Established Synthetic Routes for 4-Propoxybenzaldehyde

The preparation of this compound is most commonly achieved through the alkylation of 4-hydroxybenzaldehyde (B117250). google.com This foundational reaction has been adapted and optimized using several protocols.

The Williamson ether synthesis stands as a classic and dependable method for preparing ethers, including this compound. francis-press.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon, typically an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, the phenoxide of 4-hydroxybenzaldehyde reacts with a propyl halide. wikipedia.orgukm.my

A frequently employed method for synthesizing this compound involves the direct reaction of 4-hydroxybenzaldehyde with 1-bromopropane (B46711). ukm.my In this procedure, the hydroxyl group of 4-hydroxybenzaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion and forming the ether linkage. wikipedia.org One documented synthesis reports a 55% yield for this reaction. ukm.my

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, catalyst, and temperature.

Base and Catalyst : Potassium carbonate (K2CO3) is a commonly used base to facilitate the deprotonation of 4-hydroxybenzaldehyde. ukm.myjk-sci.com The reaction can be further accelerated by using a catalyst, such as potassium iodide (KI) or a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). ukm.mysmolecule.com The iodide ion can replace the bromide on the alkylating agent, creating a more reactive alkyl iodide in situ, which speeds up the SN2 reaction.

Solvent : The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methyl ethyl ketone (MEK) are often preferred as they can dissolve the reactants and favor the SN2 mechanism. ukm.myjk-sci.comsmolecule.com

Temperature : The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. For instance, one procedure involves stirring the initial mixture at 65 °C, followed by an extended period at 80-85 °C after the addition of the bromoalkane. ukm.my Microwave irradiation has also been explored as a method to reduce reaction times and potentially increase yields compared to conventional heating. smolecule.comsacredheart.edu

A specific example of an optimized synthesis is detailed in the table below:

ReactantsBase / CatalystSolventTemperatureTimeYieldReference
4-Hydroxybenzaldehyde, BromopropaneK2CO3 / KIDMF65 °C, then 80-85 °C24 hours55% ukm.my

The synthesis of this compound can be described as a one-step reaction where 4-hydroxybenzaldehyde is reacted with n-bromopropane. smolecule.com This approach directly forms the propoxy substituent on the benzaldehyde (B42025) ring in a single synthetic operation, highlighting the efficiency of the Williamson ether synthesis for this particular transformation. smolecule.com

Beyond the standard Williamson ether synthesis, other strategies can be employed. These may involve multi-step processes where the aromatic ring is modified either before or after the introduction of the propoxy group. For instance, Friedel-Crafts alkylation could be used to introduce other substituents onto the ring, followed by etherification. vulcanchem.com However, for the direct synthesis of this compound, alternative methods are less commonly reported than the straightforward alkylation of 4-hydroxybenzaldehyde. smolecule.com

Williamson Ether Synthesis in this compound Preparation

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated this compound derivatives is of significant interest for creating new building blocks for pharmaceuticals and other complex molecules. chemimpex.com These syntheses can be achieved by either halogenating this compound itself or by starting with a halogenated phenolic precursor.

A common strategy involves a sequential approach: first, the etherification of a starting phenol, followed by regioselective halogenation. For example, the synthesis of 5-bromo-3-iodo-2-propoxybenzaldehyde (B2976176) can start from 4-hydroxybenzaldehyde, which is first converted to 2-propoxybenzaldehyde. smolecule.com This intermediate is then subjected to subsequent halogenation steps to install the bromine and iodine atoms at specific positions on the aromatic ring. smolecule.com

Another approach involves starting with a halogenated phenol. For the synthesis of 2-fluoro-4-isopropoxybenzaldehyde, the process begins with 3-fluorophenol (B1196323). chemicalbook.comgoogle.com The synthesis involves a multi-step sequence:

Protection : The hydroxyl group of 3-fluorophenol is protected by reacting it with 2-bromopropane (B125204) in the presence of potassium carbonate to form 1-fluoro-3-isopropoxybenzene. chemicalbook.comgoogle.com

Bromination : The resulting compound is brominated to yield 1-bromo-2-fluoro-4-isopropoxybenzene. chemicalbook.comgoogle.com

Formylation : A Grignard exchange followed by a reaction with DMF introduces the aldehyde group, forming 2-fluoro-4-isopropoxybenzaldehyde. chemicalbook.comgoogle.com

Deprotection : Finally, the protecting group is removed to yield the target molecule. chemicalbook.com

This demonstrates a versatile strategy for creating specifically substituted halogenated benzaldehyde derivatives. Similarly, 3-Chloro-4-propoxybenzaldehyde is another important halogenated derivative used as an intermediate in organic synthesis. chemimpex.com The synthesis of flavone (B191248) derivatives has also utilized halogenated acetophenones in condensation reactions with this compound, showcasing the utility of these compounds as building blocks. nih.gov

The table below summarizes examples of synthesized halogenated derivatives.

CompoundPrecursorsKey Reagents/MethodReference
5-Bromo-3-iodo-2-propoxybenzaldehyde4-Hydroxybenzaldehyde, 1-BromopropaneK2CO3, TBAI (Etherification), Sequential Halogenation smolecule.com
2-Fluoro-4-isopropoxybenzaldehyde3-Fluorophenol, 2-BromopropaneK2CO3, Brominating agent, Grignard reagent, DMF chemicalbook.comgoogle.com
3-Chloro-4-propoxybenzaldehydeNot specifiedUsed as a versatile intermediate chemimpex.com

Synthesis of Hydroxylated and Halogenated Analogues (e.g., 2-Hydroxy-4-propoxybenzaldehyde, 5-Bromo-2-hydroxy-4-propoxybenzaldehyde)

The synthesis of hydroxylated and halogenated derivatives of this compound expands the range of available building blocks for various applications.

The synthesis of 2-Hydroxy-4-propoxybenzaldehyde can be achieved through the Williamson ether synthesis. ukm.mymasterorganicchemistry.com This method involves the reaction of 2,4-dihydroxybenzaldehyde (B120756) with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base like potassium carbonate. ukm.mylookchem.com

For the synthesis of 5-Bromo-2-hydroxy-4-propoxybenzaldehyde , a multi-step process is typically required. One possible route involves the initial synthesis of 2-hydroxy-4-propoxybenzaldehyde, followed by regioselective bromination at the 5-position. The hydroxyl and propoxy groups direct the electrophilic substitution to this position.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of this compound and its derivatives. One prominent approach is the use of phase-transfer catalysis (PTC). google.comrjptonline.orgwikipedia.org

Phase-transfer catalysis can facilitate the Williamson ether synthesis of this compound by enabling the reaction between the water-soluble phenoxide (from 4-hydroxybenzaldehyde) and the water-insoluble propyl halide to occur efficiently at the interface of two immiscible phases. wikipedia.orgusv.ro This can reduce the need for harsh organic solvents and potentially lead to milder reaction conditions and improved yields. rjptonline.orgtsijournals.com Catalysts such as quaternary ammonium (B1175870) salts are commonly employed in these systems. wikipedia.org Microwave-assisted synthesis is another green technique that has been applied to ether synthesis, offering advantages such as rapid reaction times and high yields. tsijournals.com

Chemical Reactivity and Transformation Pathways of 4 Propoxybenzaldehyde

Nucleophilic Addition Reactions of the Carbonyl Group

The carbonyl group in 4-propoxybenzaldehyde is a key site for nucleophilic attack, leading to the formation of various derivatives. smolecule.comsmolecule.comchemimpex.comcymitquimica.com

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. smolecule.comukm.my This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The synthesis of Schiff bases from this compound and aromatic amines, such as 4-(4-nitrostyryl)aniline and 4-(4-aminostyryl)benzonitrile, has been reported. ukm.my These reactions are typically carried out in a suitable solvent like ethanol (B145695). ukm.my The formation of the imine (C=N) bond is a key characteristic of this transformation. ukm.my

For instance, two new Schiff base derivatives were synthesized through the condensation of this compound with 4-(4-nitrostyryl)aniline and 4-(4-aminostyryl)benzonitrile. ukm.my The resulting compounds were characterized by various spectroscopic methods, which confirmed the formation of the C=N bond. ukm.my

Table 1: Spectroscopic Data for Schiff Bases Derived from this compound ukm.my

Reactant 1 Reactant 2 Solvent Key Spectroscopic Feature (C=N)
This compound 4-(4-nitrostyryl)aniline Ethanol FTIR: 1604.36–1606.51 cm⁻¹; ¹³C NMR: δ 158.80 ppm

This table summarizes the key spectroscopic data confirming the formation of the imine bond in the synthesized Schiff bases.

This compound reacts with 2-aminobenzothiazole (B30445) in a condensation reaction to yield (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine. iucr.orgnih.goviucr.org This synthesis can be carried out in 1-propanol (B7761284) with a catalytic amount of glacial acetic acid, and microwave irradiation has been used to facilitate the reaction. iucr.org The resulting Schiff base has an E configuration about the C=N double bond. iucr.orgnih.goviucr.org

The reaction progress can be monitored by thin-layer chromatography, and the final product can be purified by recrystallization. iucr.org

The condensation reaction between this compound and sulfadiazine (B1682646) leads to the formation of a novel imine derivative. researchgate.netresearchgate.net This type of reaction is significant in the synthesis of new compounds with potential biological applications. researchgate.net

Formation of Hemiacetals with Alcohols

In the presence of an alcohol, this compound can undergo a nucleophilic addition reaction to form a hemiacetal. smolecule.comgoogle.com This reaction is typically catalyzed by either an acid or a base. google.com The addition of one equivalent of an alcohol to the carbonyl group results in the formation of the hemiacetal. google.com If two equivalents of alcohol are used, the reaction can proceed further to form an acetal. google.com

Oxidation and Reduction Chemistry

The aldehyde group of this compound can be both oxidized and reduced to form different functional groups.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. smolecule.com Common oxidizing agents used for this transformation include potassium permanganate (B83412) and chromium trioxide. smolecule.com For example, the oxidation of 3-bromo-4-propoxybenzaldehyde (B1335535) with potassium permanganate in an aqueous or acidic medium yields the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol, 4-propoxybenzyl alcohol. smolecule.comsmolecule.com This reduction is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.comsmolecule.com For instance, the reduction of 3-bromo-4-propoxybenzaldehyde with sodium borohydride in methanol (B129727) or ethanol produces the corresponding alcohol.

Table 2: Oxidation and Reduction Reactions of this compound Derivatives smolecule.com

Starting Material Reaction Type Reagent(s) Product
3-Methyl-4-propoxybenzaldehyde Oxidation Potassium permanganate or chromium trioxide 3-Methyl-4-propoxybenzoic acid
3-Methyl-4-propoxybenzaldehyde Reduction Sodium borohydride or lithium aluminum hydride 3-Methyl-4-propoxybenzyl alcohol
3-Bromo-4-propoxybenzaldehyde Oxidation Potassium permanganate in aqueous/acidic medium or chromium trioxide in acetic acid 3-Bromo-4-propoxybenzoic acid

This table outlines the reagents and products for the oxidation and reduction of substituted this compound compounds.

Oxidation to 4-Propoxybenzoic Acid

The aldehyde functional group of this compound can be readily oxidized to form the corresponding carboxylic acid, 4-propoxybenzoic acid. smolecule.com This transformation is a common reaction in organic synthesis. Various oxidizing agents can be employed to achieve this, including potassium permanganate (KMnO4) and silver oxide (Ag2O) in a basic medium. smolecule.comusda.gov For instance, reacting 3-ethoxy-4-isopropoxybenzaldehyde (B1595295) with potassium permanganate in a sodium carbonate solution at 80°C yields the corresponding benzoic acid. usda.gov A similar principle applies to the oxidation of this compound.

Table 1: Oxidation of Substituted Benzaldehydes

Starting Material Oxidizing Agent Product Reference
3-ethoxy-4-isopropoxybenzaldehyde KMnO4 in Na2CO3 3-ethoxy-4-isopropoxybenzoic acid usda.gov
3-ethoxy-4-hydroxybenzaldehyde Ag2O and base 3-ethoxy-4-hydroxybenzoic acid usda.gov

Reduction to 4-Propoxybenzyl Alcohol

The aldehyde group of this compound can be reduced to a primary alcohol, yielding 4-propoxybenzyl alcohol. smolecule.com This reduction can be accomplished using various reducing agents, with sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) being common choices. smolecule.comsmolecule.com For example, the reduction of 3-ethoxy-4-isopropoxybenzaldehyde to 3-ethoxy-4-isopropoxybenzyl alcohol has been successfully carried out using NaBH4. usda.gov It has also been noted that older cultures of the fungus Polyporus dichrous can reduce 3-ethoxy-4-isopropoxybenzoic acid to the corresponding benzaldehyde (B42025) and benzyl (B1604629) alcohol. usda.govasm.org

Table 2: Reduction of Substituted Benzaldehydes

Starting Material Reducing Agent Product Reference
This compound Sodium borohydride or Lithium aluminum hydride 4-Propoxybenzyl alcohol smolecule.com
3-Methyl-4-propoxybenzaldehyde Sodium borohydride or Lithium aluminum hydride 3-Methyl-4-propoxybenzyl alcohol smolecule.com

Carbon-Carbon Bond Forming Reactions

This compound is a valuable substrate for various reactions that form new carbon-carbon bonds, a fundamental process in the synthesis of more complex molecules.

Aldol (B89426) Condensation Reactions Involving this compound

Aldol condensations are a significant class of carbon-carbon bond-forming reactions. smolecule.com this compound can participate in these reactions, serving as the electrophilic aldehyde component. smolecule.com

A specific and important type of aldol condensation is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. tandfonline.comtandfonline.com this compound has been successfully used in such reactions.

A notable example is the reaction of this compound with 1-tetralone (B52770) in an alkaline medium, such as dilute sodium hydroxide (B78521) in ethanol. tandfonline.comtandfonline.com This reaction yields (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one, with reported yields as high as 82%. tandfonline.comtandfonline.comresearchgate.net The reaction proceeds by treating an equimolar mixture of 1-tetralone and this compound with dilute NaOH and stirring for an hour. tandfonline.com

Table 3: Claisen-Schmidt Condensation of this compound with 1-Tetralone

Reactants Catalyst/Solvent Product Yield Reference

Radical Difunctionalization of Alkenes with Aromatic Aldehydes

Recent advancements in organic synthesis have explored the radical difunctionalization of alkenes, a powerful method for creating molecular complexity. mdpi.comnih.gov This type of reaction involves the addition of two different functional groups across a double bond. Aromatic aldehydes, including this compound, can be used in these transformations.

In a visible-light-mediated photocatalytic system, this compound can react with alkenes. rsc.org For example, the reaction of this compound with an alkene in the presence of a photocatalyst can lead to the formation of new C-C and C-O bonds. rsc.org Specifically, when this compound was used as a substrate in a visible-light photocatalytic reaction, the corresponding difunctionalized product was obtained in a 58% yield. rsc.org These reactions often proceed via a radical mechanism, where the addition of a radical trapping agent like TEMPO can significantly inhibit the reaction, confirming the involvement of free radicals. rsc.org

Knoevenagel Condensation Reactions

The Knoevenagel condensation is another key carbon-carbon bond-forming reaction, similar to the aldol condensation. sigmaaldrich.comwikipedia.org It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, typically a weak amine like piperidine. sigmaaldrich.comwikipedia.org The reaction is usually followed by spontaneous dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

This compound can serve as the aldehyde component in Knoevenagel condensations. evitachem.com For instance, it can react with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl acetoacetate, to form substituted styrenes. evitachem.com The Doebner modification of this reaction uses pyridine (B92270) as a solvent when one of the activating groups on the nucleophile is a carboxylic acid, which often leads to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Cyclization and Heterocycle Formation

The aldehyde group of this compound is a key reactive site for cyclization reactions, enabling the synthesis of a wide array of heterocyclic compounds. These transformations are fundamental in medicinal chemistry and materials science, where the resulting scaffolds form the core of newly developed functional molecules.

Terpyridines are a class of heterocyclic ligands renowned for their ability to form stable complexes with a variety of metal ions. The synthesis of 4'-aryl-3,2':6',3''-terpyridines can be achieved through a one-pot condensation reaction involving an aromatic aldehyde, 3-acetylpyridine (B27631), and an ammonia (B1221849) source. nih.gov

The established method for synthesizing 4'-aryl-3,2':6',3''-terpyridines involves the reaction of an appropriate aromatic aldehyde with two equivalents of 3-acetylpyridine in the presence of a base like potassium hydroxide (KOH), followed by the addition of aqueous ammonia (NH₃). nih.gov This approach is a variation of the Kröhnke pyridine synthesis. While this reaction is successful for various 4-alkoxybenzaldehydes, such as those with ethoxy and n-butoxy groups, the outcome with this compound is notably different under the same conditions. nih.govresearchgate.netmdpi.comnih.gov

In the synthesis of 4'-functionalized 3,2':6',3''-terpyridines, a surprising result was observed when using this compound as the precursor. mdpi.comnih.govresearchgate.net While the analogous reactions with 4-ethoxybenzaldehyde (B43997) and 4-n-butoxybenzaldehyde yielded the expected terpyridine products, the reaction with this compound exclusively produced a highly substituted cyclohexanol (B46403) derivative. nih.govresearchgate.netmdpi.comnih.govgrafiati.comresearcher.life

This unexpected product results from the condensation of three molecules of 3-acetylpyridine with two molecules of this compound. nih.govnih.govresearchgate.net Investigation into the reaction mixture before the addition of ammonia revealed that a precipitate had already formed, which was identified as the cyclohexanol derivative. mdpi-res.com This indicates that an alternative reaction pathway dominates, pre-empting the intended terpyridine ring formation. This specific outcome highlights a subtle but critical sensitivity of the reaction pathway to the nature of the alkoxy substituent on the benzaldehyde. mdpi.comnih.gov

Table 1: Products from the Reaction of 4-Alkoxybenzaldehydes with 3-Acetylpyridine
4-Alkoxybenzaldehyde ReactantExpected ProductObserved ProductReference
4-Ethoxybenzaldehyde4'-(4-Ethoxyphenyl)-3,2':6',3''-terpyridine4'-(4-Ethoxyphenyl)-3,2':6',3''-terpyridine nih.gov
This compound4'-(4-Propoxyphenyl)-3,2':6',3''-terpyridineSubstituted Cyclohexanol Derivative nih.govmdpi.comnih.gov
4-n-Butoxybenzaldehyde4'-(4-Butoxyphenyl)-3,2':6',3''-terpyridine4'-(4-Butoxyphenyl)-3,2':6',3''-terpyridine nih.gov

This compound is a suitable starting material for the synthesis of various five-membered heterocycles, such as pyrazolinones and pyrazolidinediones, through Knoevenagel condensation reactions. These reactions typically involve the condensation of the aldehyde with a compound containing an active methylene group, flanked by two electron-withdrawing groups.

For instance, pyrazolinone derivatives can be synthesized via a three-component reaction between an aromatic aldehyde, malononitrile, and a pyrazolin-5-one derivative. rsc.orgmdpi.com Similarly, pyrazolidinedione derivatives can be prepared by reacting an aldehyde with a 3,5-pyrazolidinedione. growingscience.com A specific example is the synthesis of 4-(2,3-dimethyl-4-propoxybenzylidene)-1-phenylpyrazolidine-3,5-dione from 2,3-dimethyl-4-propoxybenzaldehyde, demonstrating the viability of this pathway for propoxy-substituted benzaldehydes. growingscience.com These heterocyclic cores are of significant interest in medicinal chemistry. researchgate.netnih.gov

Oxazolidine (B1195125) rings can be formed by the condensation reaction between an aldehyde and a β-amino alcohol. This compound has been specifically used in the synthesis of the chiral oxazolidine, (2S,4S,5R)-(±)-2-(4-propoxyphenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine. lookchem.com This synthesis is achieved through the direct condensation of this compound with l-ephedrine. researchgate.net The resulting compound's structure and stereochemistry have been confirmed by X-ray crystallography, and it serves as a subject for studying weak intermolecular interactions like C—H⋯O and C—H⋯π(arene) forces. researchgate.net

Synthesis of Terpyridines from this compound

Derivatization for Supramolecular Assemblies

The chemical modification of this compound into more complex ligands is a key strategy for constructing supramolecular assemblies. As discussed, the synthesis of terpyridine ligands from aldehydes is a primary route to creating building blocks for coordination networks and metallopolymers. researchgate.net Although the direct synthesis of 4'-(4-propoxyphenyl)-3,2':6',3''-terpyridine from this compound is problematic, the related ethoxy and butoxy derivatives successfully form 2D-coordination networks with metal salts like Co(NCS)₂. researchgate.net These assemblies exhibit structures and properties that are influenced by the nature of the alkoxy chain, demonstrating how derivatization of the initial aldehyde can tune the characteristics of the final supramolecular architecture. dntb.gov.ua

Spectroscopic Characterization and Structural Elucidation of 4 Propoxybenzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopychemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. For 4-propoxybenzaldehyde and its derivatives, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to confirm their structures.

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In this compound, the aldehydic proton characteristically appears as a singlet in the downfield region of the spectrum, typically around δ 9.78 ppm. ukm.my The aromatic protons of the benzene (B151609) ring resonate between δ 6.89 and 7.74 ppm. ukm.my The protons of the propoxy group exhibit distinct signals in the upfield region: a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and another multiplet for the methylene protons attached to the oxygen atom. ukm.my

For derivatives of this compound, such as Schiff bases, a characteristic singlet for the azomethine proton (CH=N) is observed in the downfield region, typically between δ 8.32 and 8.34 ppm, confirming the formation of the imine bond. ukm.my The chemical shifts of other protons in the molecule may be influenced by the nature of the substituent. ukm.my

Table 1: ¹H NMR Spectral Data for this compound and its Derivatives

Compound Aldehydic Proton (H-C=O) (ppm) Aromatic Protons (Ar-H) (ppm) Propoxy Group Protons (-OCH₂CH₂CH₃) (ppm) Azomethine Proton (CH=N) (ppm)
This compound ukm.my 9.78 (s) 6.89-7.74 (m) 3.91 (m, 2H, -OCH₂-), 1.76 (m, 2H, -CH₂-), 0.96 (m, 3H, -CH₃) -
Schiff Base Derivative 3a ukm.my - 6.91-8.15 (m) 3.92 (t, 2H, -OCH₂-), 1.76 (sextet, 2H, -CH₂-), 0.99 (t, 3H, -CH₃) 8.34 (s)
Schiff Base Derivative 3b ukm.my - 6.90-7.76 (m) 3.91 (t, 2H, -OCH₂-), 1.76 (sextet, 2H, -CH₂-), 0.98 (t, 3H, -CH₃) 8.32 (s)

s = singlet, t = triplet, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group gives a characteristic signal in the highly deshielded region, around δ 190.79 ppm. ukm.my The carbons of the aromatic ring appear in the range of δ 114.75 to 164.27 ppm. ukm.my The carbons of the propoxy group are observed at δ 10.42, 22.41, and 69.87 ppm. ukm.my

Upon formation of Schiff base derivatives, the signal for the azomethine carbon (C=N) typically appears around δ 158.72-158.80 ppm. ukm.my The chemical shifts of the other carbon atoms in the molecule can also be affected by the derivatization.

Table 2: ¹³C NMR Spectral Data for this compound and its Derivatives

Compound Carbonyl Carbon (C=O) (ppm) Aromatic Carbons (Ar-C) (ppm) Propoxy Group Carbons (-OCH₂CH₂CH₃) (ppm) Azomethine Carbon (C=N) (ppm)
This compound ukm.my 190.79 114.75, 129.76, 131.97, 164.27 69.87 (-OCH₂-), 22.41 (-CH₂-), 10.42 (-CH₃) -
Schiff Base Derivative 3a ukm.my - 113.73-161.08 68.69 (-OCH₂-), 21.49 (-CH₂-), 9.47 (-CH₃) 158.80

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals and elucidating complex molecular structures.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the propoxy chain and within the aromatic ring system of this compound derivatives.

NOESY provides information about protons that are close in space, which is valuable for determining the stereochemistry and conformation of the molecules.

HMQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups, such as the linkage of the propoxy group to the aromatic ring and the formation of the imine bond in Schiff base derivatives. For example, an HMBC correlation between the azomethine proton and the carbons of the aromatic rings would confirm the structure of a Schiff base. nih.gov

Infrared (IR) Spectroscopychemicalbook.comnih.govnist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the IR spectrum of this compound, a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) is observed around 1693 cm⁻¹. ukm.my Other characteristic bands include those for aromatic C-H stretching (around 3075 cm⁻¹), aliphatic C-H stretching (2828-2967 cm⁻¹), and the C-O ether linkage (around 1254 cm⁻¹). ukm.my

For Schiff base derivatives of this compound, the most significant change in the IR spectrum is the appearance of a new band corresponding to the stretching vibration of the imine group (C=N). This band is typically observed in the region of 1604-1606 cm⁻¹, providing clear evidence for the formation of the Schiff base. ukm.my The disappearance of the strong C=O stretching band of the aldehyde confirms the reaction's completion.

Table 3: Characteristic IR Frequencies for this compound and its Derivatives

Functional Group Vibrational Mode This compound (cm⁻¹) ukm.my Schiff Base Derivatives (cm⁻¹) ukm.my
Aldehyde C=O Stretch 1693 -
Imine C=N Stretch - 1604-1606
Aromatic C-H Stretch 3075 3024-3025
Aliphatic C-H Stretch 2828-2967 2877-2969

Ultraviolet-Visible (UV-Vis) Spectroscopychemicalbook.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound in acetonitrile (B52724) shows absorption maxima at approximately 218 nm and 274 nm, which are attributed to π-π* electronic transitions within the aromatic ring and the carbonyl group. ukm.my

For Schiff base derivatives of this compound, the electronic spectrum is altered due to the introduction of the imine chromophore and the extension of the conjugated system. Typically, new absorption bands appear at longer wavelengths. For example, Schiff base derivatives have shown absorption maxima in the range of 361-385 nm, corresponding to the π-π* transition of the azomethine (C=N) group. ukm.my Additional bands related to the aromatic C=C π-π* transitions are also observed. ukm.my

Table 4: UV-Vis Absorption Maxima (λmax) for this compound and its Derivatives in Acetonitrile

Compound λmax (nm) ukm.my Electronic Transition
This compound 218, 274 π-π* (aromatic, C=O)
Schiff Base Derivative 3a 240, 290, 385 π-π* (aromatic), π-π* (C=N)

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives, corroborating their proposed structures. For this compound itself, the molecular ion peak [M+] is observed at an m/z of 164, which corresponds to its molecular weight. ukm.my

For Schiff base derivatives, the molecular ion peaks confirm the successful condensation reaction. For example, the mass spectrum of a Schiff base formed from this compound and 4-(4-nitrostyryl)aniline showed a molecular ion peak [M+] at m/z 386. ukm.my Similarly, a derivative with a cyano group displayed its molecular ion peak at m/z 366. ukm.my High-resolution mass spectrometry (HRMS) provides even greater accuracy, as demonstrated for a derivative where the calculated mass was 861.4281 and the found mass was 861.4288. nih.gov

Tandem mass spectrometry (MS/MS) can be employed to distinguish between isomeric structures, such as Schiff bases and their rearrangement products. nih.gov Under specific collision energies, Schiff bases exhibit characteristic fragmentation patterns, including retro-aldol degradation, which helps in their unambiguous identification. nih.gov

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for the definitive determination of the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction studies on Schiff base derivatives of this compound have provided detailed insights into their molecular geometry. For instance, the crystal structure of (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine, a Schiff base derived from this compound and 2-aminobenzothiazole (B30445), was determined. iucr.orgresearchgate.netnih.gov The analysis confirmed the E configuration around the C=N double bond. iucr.orgresearchgate.netnih.gov The benzothiazole (B30560) ring system in this molecule was found to be nearly planar, with a small dihedral angle of 3.804 (12)° relative to the phenyl ring. iucr.orgresearchgate.netnih.gov

In another derivative, 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine, the naphthalene (B1677914) and thiazole (B1198619) rings were twisted with a dihedral angle of 13.69 (10)°. iucr.org The study of a chiral oxazolidine (B1195125) derivative formed from this compound and l-ephedrine also revealed detailed conformational features, such as the envelope conformation of the five-membered oxazolidine ring. researchgate.net

Table 1: Selected Crystallographic Data for this compound Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amineC₁₇H₁₆N₂OSMonoclinicP2₁/c17.0132(9)8.6521(4)8.2815(7)95.512(6) iucr.orgresearchgate.net
4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amineC₂₃H₂₀N₂OSMonoclinicP2₁/c---- iucr.org
3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehydeC₁₅H₁₇N₃O₅MonoclinicP2₁/n---- nih.gov

Note: Complete unit cell parameters for all compounds were not available in the searched sources.

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine, molecules are linked into inversion dimers through pairs of C—H⋯N hydrogen bonds. iucr.orgnih.gov These dimers are further connected by weak π–π stacking interactions between phenyl rings, with a centroid-to-centroid distance of 4.695 (2) Å, leading to a layered arrangement. iucr.org

For the thiazole derivative, C—H⋯π interactions are the primary forces linking molecules into sheets. iucr.org Weak π–π stacking interactions provide additional stabilization within these sheets. iucr.org In a nitroimidazole derivative of this compound, the crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds and significant π–π stacking interactions between the benzene and imidazole (B134444) rings, with a centroid-centroid distance of 3.614 (1) Å. nih.gov The study of a chiral oxazolidine derivative also identified C—H⋯O and C—H⋯π(arene) intermolecular interactions that form a one-dimensional chain. researchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. For (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine, this analysis revealed that the most significant contributions to the crystal packing are from H⋯H (47.9%) and C⋯H/H⋯C (25.6%) contacts. iucr.orgnih.goviucr.org Other minor contributions come from N⋯H, S⋯H, C⋯C, O⋯H, C⋯N, C⋯S, and C⋯O interactions. researchgate.net

Similarly, for the thiazole derivative 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine, Hirshfeld analysis showed that the crystal cohesion is dominated by H⋯H (42.5%) and C⋯H/H⋯C (37.2%) contacts. iucr.org In another chalcone (B49325) derivative, H⋯H interactions accounted for 58.9% of the total contribution, followed by C-H/H-C (27.9%) and H-O/O-H (11.3%) interactions. tandfonline.com The red spots on the d_norm surface map correspond to the closest intermolecular contacts, often representing hydrogen bonds. researchgate.netnih.gov

Table 2: Hirshfeld Surface Interaction Percentages for this compound Derivatives

Interaction Type(E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine (%)4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine (%)(2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one (%)
H···H47.9 iucr.orgnih.goviucr.org42.5 iucr.org58.9 tandfonline.com
C···H/H···C25.6 iucr.orgnih.goviucr.org37.2 iucr.org27.9 tandfonline.com
N···H/H···N10.1 researchgate.net--
S···H/H···S7.1 researchgate.net--
O···H/H···O2.1 researchgate.net-11.3 tandfonline.com
C···C2.5 researchgate.net-1.4 tandfonline.com

Note: Data for all interaction types were not available for all listed compounds in the searched sources.

Thermal Analysis (e.g., TGA, DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials. While specific TGA and DTA data for this compound itself were not prominently available in the searched literature, studies on related derivatives provide insight into their thermal properties. For instance, the thermal decomposition of metal complexes involving Schiff bases has been analyzed, showing multi-stage decomposition processes corresponding to the loss of water molecules and the subsequent degradation of the organic ligand. researchgate.net A study on a chalcone derivative of this compound, PBDN, also involved thermal analysis (TGA and DTA) as part of its characterization, indicating its importance in understanding the material's stability. tandfonline.com

Applications of 4 Propoxybenzaldehyde in Advanced Materials and Sensor Technologies

Electrochemical Sensors

Derivatives of 4-Propoxybenzaldehyde, particularly Schiff bases, are promising candidates for enhancing the capabilities of electrochemical sensors. ukm.mybiointerfaceresearch.com These sensors are valued for their high sensitivity, rapid response, and portability. researchgate.net

In the architecture of electrochemical DNA (E-DNA) sensors, a crucial component is the spacer or linker, a recognition layer that immobilizes DNA onto an electrode surface. ukm.my While alkanethiols have been traditionally used for this purpose, research has turned to Schiff bases derived from aromatic aldehydes like this compound to serve as this spacer. ukm.my

A Schiff base is a compound containing a carbon-nitrogen double bond (azomethine group), formed from the condensation reaction of a primary amine with an aldehyde or ketone. ukm.mybiointerfaceresearch.com Schiff bases synthesized from this compound and various amines, such as 4-(4-nitrostyryl) aniline (B41778) and 4-(4-aminostyryl)benzonitrile, have been proposed as novel linkers in E-DNA sensors. ukm.my The aromatic nature of these Schiff bases imparts greater stability compared to those derived from aliphatic aldehydes. ukm.my The presence of the this compound substituent is a key feature in these newly synthesized compounds, which are being explored for their potential in applications like cancer detection. ukm.my

Table 1: Spectroscopic Data for a this compound-Derived Schiff Base This table presents characterization data for a Heck-Schiff base compound synthesized from this compound and 4-(4-aminostyryl)benzonitrile.

Spectroscopic TechniqueObserved Peak/ShiftAssignmentReference
FTIR 1604.36 – 1606.51 cm⁻¹C=N (Imine) stretching vibration ukm.my
UV-Vis 361 nmπ-π* electronic transition of the C=N group ukm.my
¹H NMR δ 8.32 ppmCH=N (Imine) proton ukm.my
¹³C NMR δ 158.72 ppmC=N (Azomethine) carbon ukm.my

Schiff base compounds produced from aromatic aldehydes are noted for their ability to improve the selectivity and sensitivity of optical and electrochemical sensors. ukm.mybiointerfaceresearch.comresearchgate.net The incorporation of this compound-derived Schiff bases into sensor design is believed to offer significant prospects for enhancing detection capabilities. ukm.myanalis.com.my The conjugated electron system and the structural stability of these aromatic Schiff bases are key factors contributing to this enhancement. ukm.mybiointerfaceresearch.com Research suggests that these stable compounds have the potential to improve sensor performance, a critical aspect for their application in various analytical fields. ukm.mybiointerfaceresearch.com

Optical Materials and Luminescent Devices

The unique electronic structure of aromatic Schiff bases makes them suitable for use in optical materials and luminescent devices. researchgate.netatlantis-press.com

Aromatic aldehyde Schiff bases are known to exhibit notable photoluminescence properties, a phenomenon attributed to the effect of their conjugated systems. researchgate.netatlantis-press.com The delocalization of electrons across the molecule allows for the absorption and emission of light, making them fluorescent materials. atlantis-press.com Studies on various aromatic Schiff bases show that modifying the aromatic aldehyde component can tune the optical properties. atlantis-press.com For instance, increasing the electron delocalization in the conjugated system can lead to a red-shift in the fluorescence spectra. researchgate.netatlantis-press.com

A compound synthesized via a Claisen-Schmidt condensation between α-Tetralone and this compound, namely (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one (PBDN), demonstrated blue light emission with peaks at 452 and 465 nm. tandfonline.com This highlights the role of the this compound moiety in creating materials with specific photoluminescent characteristics. tandfonline.com Such properties indicate a potential for application in luminescent devices. researchgate.netatlantis-press.com

Table 2: Photophysical Properties of Aromatic Schiff Bases This table shows the relationship between molecular structure and optical properties in aromatic Schiff bases.

PropertyObservationUnderlying CauseReference
Light Absorption Absorption bands in the UV-Vis regionπ → π* electronic transitions nih.gov
Photoluminescence Emission of light upon excitation (fluorescence)Effect of the conjugated system researchgate.netatlantis-press.com
Spectral Shift Bathochromic (red) shift in fluorescenceIncreased electron delocalization with different aromatic nuclei atlantis-press.com

Liquid Crystal Research

This compound is identified as a building block and material used in the field of liquid crystals. cymitquimica.comrsc.org Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. The molecular shape of the constituent compounds is critical for the formation of liquid crystal phases (mesophases).

Research into related structures, such as Schiff bases derived from 2-hydroxy-4-n-alkoxy benzaldehydes, shows the formation of nematic and smectic mesophases. lookchem.com The synthesis of various liquid crystalline compounds often involves intermediates derived from substituted benzaldehydes. For example, 4-Propoxybenzoic acid, which can be synthesized from this compound, is used in studies on hydrogen-bonded liquid crystals. rsc.org The specific length and nature of the alkoxy chain, such as the propoxy group, play a crucial role in determining the mesomorphic properties of the final molecule.

Polymeric Materials

Substituted benzaldehydes, including those structurally related to this compound, are utilized in the synthesis and modification of polymeric materials. chemimpex.comosti.gov For instance, 3-Chloro-4-propoxybenzaldehyde is used in the development of polymer additives to improve the thermal and mechanical properties of materials, making them more durable. chemimpex.com

In one study, a related compound, 3'-chloro-4-propoxybenzaldehyde, was used as a precursor to synthesize 3'-dimethylamino-4-propoxybenzaldehyde. osti.gov This aldehyde was then tethered to a polymer backbone to create antibacterial coatings. Although these coatings also required quaternary ammonium (B1175870) groups for their primary function, the aldehyde functionality was explored for tethering sporicidal agents to the polymer, demonstrating the utility of the benzaldehyde (B42025) group in functionalizing polymers for specific applications. osti.gov Furthermore, other derivatives like 3-Allyl-5-methoxy-4-propoxy-benzaldehyde are noted as potential precursors for polymers.

Computational Chemistry and Modeling of 4 Propoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 4-propoxybenzaldehyde, DFT calculations have been instrumental in optimizing molecular geometry and understanding electronic characteristics. researchgate.netresearchgate.net

In a study of (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one (PBDN), a compound synthesized from this compound, DFT computations were performed to analyze the molecular structure. tandfonline.comresearchgate.net Such calculations help in correlating experimental data from techniques like FT-IR and NMR with theoretical values. tandfonline.com For instance, theoretical chemical shift values for the protons of the propoxy group in the PBDN derivative were calculated and compared with experimental results. tandfonline.com

A key aspect of these electronic property calculations is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nettandfonline.com The energy difference between HOMO and LUMO, known as the energy gap, is crucial for determining the molecule's chemical reactivity and kinetic stability. researchgate.nettandfonline.com DFT calculations for the PBDN derivative were used to determine these HOMO and LUMO energy values, which helps in understanding charge transfer within the molecule. tandfonline.comtandfonline.com Other properties derived from DFT, such as the molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and Mulliken population studies, provide further insights into charge distribution and reactivity. researchgate.nettandfonline.com

Table 1: Theoretical Proton NMR Chemical Shift Values for the Propoxy Group in a this compound Derivative (PBDN)

Protons Theoretical Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H₂₅-H₂₆ (-CH₂-) 1.674–1.688 1.839–1.875
H₂₃-H₂₄ (-CH₂-) 3.583–3.603 3.961–3.978
H₂₇-H₂₉ (-CH₃) 0.631–1.010 1.036–1.055

Data sourced from a study on (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one (PBDN) using the B3LYP/6–311++G (d, p) level of theory. tandfonline.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. smolecule.comsmolecule.com This method is widely used in drug discovery to screen for potential inhibitors of specific biological targets.

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govscienceopen.comsemanticscholar.org In-silico molecular docking studies have been conducted on derivatives of this compound to evaluate their potential as inhibitors of this enzyme. tandfonline.com

One such study investigated the interaction of (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one (PBDN) with the unliganded active site of the SARS-CoV-2 main protease (PDB code: 6yb7). tandfonline.comtandfonline.comingentaconnect.com The active site of Mpro contains a catalytic dyad of histidine (His41) and cysteine (Cys145) residues, which are crucial for its function. scienceopen.comsemanticscholar.org The docking analysis revealed that the PBDN ligand forms specific interactions with amino acid residues within this active site. tandfonline.com These interactions included hydrogen bonds with residues like GLY275 and TYR239, as well as hydrophobic interactions with ALEU272 and ALEU286. tandfonline.com The ability of a compound to form these bonds is indicative of its potential to block the active site and inhibit enzyme functionality. nih.gov

Molecular docking not only predicts the binding pose but also calculates a scoring function, often expressed as binding energy (in kcal/mol), which estimates the binding affinity between the ligand and the protein. nih.gov A lower binding energy value suggests a more stable and favorable interaction. The inhibition constant (Ki) can also be derived from the binding energy, providing another measure of inhibitory potency. tandfonline.com

For the PBDN ligand docked with the SARS-CoV-2 main protease (6yb7), the calculated binding energy was -6.6 kcal/mol, with a corresponding inhibition constant (Ki) of 14.348 µM. tandfonline.com These values suggest that the compound acts as a moderate ligand for the viral protease. tandfonline.comtandfonline.com Such computational predictions are vital for prioritizing compounds for further experimental validation. scienceopen.com Similar docking approaches have been used to predict the binding affinity of other benzaldehyde (B42025) derivatives to various biological targets, such as kinase inhibitors or antituberculosis agents. researchgate.net

Table 2: Molecular Docking Interaction Details of a this compound Derivative (PBDN) with SARS-CoV-2 Main Protease (PDB: 6yb7)

Parameter Value / Interacting Residues
Binding Energy -6.6 kcal/mol
Inhibition Constant (Ki) 14.348 µM
Hydrogen Bond Interactions GLY275, TYR239
Hydrophobic Interactions ALEU272, ALEU286

Data sourced from the molecular docking study of (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one (PBDN). tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of compounds and using statistical methods, like multiple linear regression, to create an equation that relates these descriptors to a known activity. nih.govshd.org.rs

While specific QSAR studies focusing exclusively on this compound are not prominent in the available literature, the principles of QSAR are broadly applicable to aldehydes and their derivatives. researchgate.net For example, QSAR models have been developed for various classes of aldehydes to predict properties like skin sensitization potential. researchgate.net In such a study, a series of structurally related aldehydes would be divided into a training set to build the model and a test set to validate its predictive power. nih.gov

A case study involving 4-hydroxy-3-propoxybenzaldehyde (B1300968) highlights the use of in-silico methods, which can include QSAR-like approaches, to assess toxicological endpoints and fill data gaps in the absence of extensive experimental data. ljmu.ac.ukresearchgate.net The goal of a QSAR analysis for a series of this compound analogues would be to create a predictive model that could estimate the biological activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency or desired properties. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are often employed to validate the results of molecular docking. While docking provides a static snapshot of a ligand-protein complex, MD simulations can assess the stability and dynamics of this complex in a simulated physiological environment. nih.govmolaid.com

For a triazole derivative of this compound, MD simulations were performed to study its complex with the enoyl-acyl-carrier-protein reductase from Mycobacterium tuberculosis, a target for anti-TB drugs. molaid.com The purpose of such simulations is to observe whether the key interactions identified in docking, such as hydrogen bonds, remain stable over the simulation period (e.g., nanoseconds). nih.gov Analysis of parameters like the root mean square deviation (RMSD) of the complex indicates its stability; a stable complex will show low RMSD fluctuations over time. nih.gov These simulations provide a more dynamic and realistic view of the ligand-receptor interaction, strengthening the confidence in the predictions made by molecular docking.

Biological and Medicinal Chemistry Research Involving 4 Propoxybenzaldehyde Derivatives

Antimicrobial Activity Studies

Derivatives of 4-propoxybenzaldehyde, particularly Schiff bases and thiosemicarbazones, have been a focus of antimicrobial research. These modifications to the parent molecule have been shown to imbue it with activity against a spectrum of pathogenic microorganisms.

Schiff base derivatives of benzaldehydes have demonstrated notable antibacterial effects. For instance, certain Schiff bases have shown activity against Escherichia coli and Staphylococcus aureus. In one study, Schiff bases synthesized from benzaldehyde (B42025) and its derivatives were evaluated, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against E. coli and S. aureus. nih.gov Another study highlighted that Schiff base derivatives can be effective against both Gram-positive and Gram-negative bacteria. scirp.org

Below is a table summarizing the antimicrobial activity of benzaldehyde derivatives, including those structurally related to this compound, against various bacterial strains.

Derivative TypeBacterial StrainActivity (MIC/MBC in µg/mL)Reference
Benzaldehyde Schiff Base (PC1)Escherichia coliMIC: 62.5, MBC: 125 nih.gov
Benzaldehyde Schiff Base (PC1)Staphylococcus aureusMIC: 62.5, MBC: 125 nih.gov
Benzaldehyde ThiosemicarbazonesBacillus subtilisActive ijpsr.com
Benzaldehyde ThiosemicarbazonesStaphylococcus aureusActive ijpsr.com
Benzaldehyde ThiosemicarbazonesEscherichia coliActive ijpsr.com
Benzaldehyde ThiosemicarbazonesPseudomonas aeruginosaActive ijpsr.com
4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazoneBacillus subtilisActive researchgate.net
4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazoneStaphylococcus aureusActive researchgate.net
4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazoneEscherichia coliActive researchgate.net
4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazonePseudomonas aeruginosaActive researchgate.net

The antimicrobial mechanisms of benzaldehyde derivatives are multifaceted. One proposed mechanism involves the inhibition of bacterial flagella formation, which is crucial for bacterial motility and pathogenesis. mediresonline.org Additionally, these compounds can modulate bacterial metabolism, contributing to their antibiotic tolerance-conferring effects. mediresonline.org It is also suggested that benzaldehyde derivatives can interfere with the bacterial cell membrane, leading to a loss of integrity and subsequent cell death. The presence of an imine group in Schiff bases is considered critical for their biological activities. nih.gov For thiosemicarbazones, their biological activity is often attributed to their ability to inhibit the enzyme ribonucleotide reductase, which is essential for DNA synthesis. researchgate.net

Anticancer Activity Research

The quest for novel anticancer agents has led to the investigation of various synthetic compounds, including derivatives of this compound. Chalcones and other derivatives have shown promise in this area, particularly against breast cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is widely used to screen for the cytotoxic effects of potential anticancer compounds. Several studies have utilized this assay to evaluate the efficacy of chalcone (B49325) derivatives against human breast cancer cell lines such as MCF-7 and MDA-MB-231.

Chalcones, which are precursors to flavonoids, have demonstrated significant anticancer activity. mdpi.com For instance, certain chalcone derivatives have shown potent inhibitory effects on the growth of MCF-7 and MDA-MB-231 cells, with IC50 values in the low micromolar range. nih.govresearchgate.net One study reported that specific chalcones exhibited IC50 values of 4.19 µM and 3.30 µM against MCF-7 cells, and 6.12 µM and 18.10 µM against MDA-MB-231 cells. nih.govresearchgate.net Another research group designed and synthesized novel chalcone derivatives and found that some compounds exhibited excellent antiproliferative ability against MCF-7 cells, even superior to the standard drug 5-fluorouracil. nih.gov These findings suggest that chalcone derivatives based on the this compound scaffold could be promising candidates for further development as anti-breast cancer agents. jchr.org

The following table presents the cytotoxic activity of some chalcone derivatives against breast cancer cell lines, as determined by the MTT assay.

Chalcone DerivativeCell LineIC50 (µM)Reference
Derivative 12MCF-74.19 ± 1.04 nih.govresearchgate.net
Derivative 13MCF-73.30 ± 0.92 nih.govresearchgate.net
Derivative 12MDA-MB-2316.12 ± 0.84 nih.govresearchgate.net
Derivative 13MDA-MB-23118.10 ± 1.65 nih.govresearchgate.net

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been explored, often drawing parallels from structurally similar compounds. Thiosemicarbazone derivatives, for example, have been identified as a promising class of anti-inflammatory agents. nih.govresearchgate.net Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.gov

Research on indole-based thiosemicarbazones has shown that these compounds can suppress the production of pro-inflammatory markers like TNF-α and nitric oxide, and inhibit COX-2 expression. nih.gov While direct studies on this compound-based thiosemicarbazones are limited, the consistent anti-inflammatory activity observed in this class of compounds suggests that this compound could serve as a valuable starting point for the development of new anti-inflammatory drugs.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to inhibit mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. brieflands.comresearchgate.net Research has focused on the o-diphenolase activity of the enzyme, which catalyzes the oxidation of o-diphenols to o-quinones. brieflands.com

Studies on a series of 4-substituted benzaldehydes have shown that these compounds can act as inhibitors of mushroom tyrosinase. scilit.com The nature of the substituent at the 4-position plays a crucial role in the inhibitory activity and the mechanism of inhibition. For instance, 4-alkoxybenzaldehydes with bulky substituents have been reported to act as full inhibitors. researchgate.netnih.gov This suggests that the steric properties of the substituent at this position can influence the type of inhibition, potentially shifting it from partial to full inhibition. researchgate.netnih.gov

Kinetic studies have revealed that 4-substituted benzaldehydes can exhibit different modes of inhibition, including competitive, noncompetitive, and mixed inhibition. scilit.comresearchgate.netnih.gov For example, a study on various benzaldehyde derivatives demonstrated that while some act as competitive inhibitors, others show non-competitive or uncompetitive inhibition. brieflands.com Competitive inhibitors typically bind to the active site of the enzyme, competing with the substrate. researchgate.net The inhibitory mechanism for some benzaldehyde derivatives is attributed to the formation of a Schiff base with a primary amino group in the enzyme's active site or by interacting with the binuclear copper ions at the active site. researchgate.net

The inhibitory potency is often quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net Research on various 4-hydroxybenzaldehyde (B117250) derivatives has shown that modifications to the parent structure can lead to compounds with significantly lower IC50 values, indicating higher potency. nih.gov

Table 1: Inhibition of Mushroom Tyrosinase by Benzaldehyde Derivatives

Compound Type of Inhibition IC50 Value (mM) Reference
4-Hydroxybenzaldehyde - 1.22 nih.gov
Compound 3c (a dimethoxyl phosphate (B84403) derivative of 4-hydroxybenzaldehyde) Non-competitive 0.059 nih.gov
2,4-Dihydroxybenzaldehyde (B120756) Competitive - brieflands.com

This table is for illustrative purposes and includes derivatives of the parent compound, 4-hydroxybenzaldehyde, to demonstrate structure-activity relationships.

Adipose triglyceride lipase (B570770) (ATGL) is a key enzyme that catalyzes the initial step in the breakdown of triglycerides stored in fat cells. nih.govwikipedia.org Inhibition of ATGL is being explored as a therapeutic strategy for metabolic disorders linked to deregulated fatty acid metabolism, such as obesity and type 2 diabetes. nih.govnih.gov

Research into small-molecule inhibitors of ATGL has led to the development of compounds like Atglistatin. nih.govsigmaaldrich.com Atglistatin is a cell-permeable biphenyldimethyl urea (B33335) compound that acts as a competitive and selective inhibitor of ATGL. sigmaaldrich.comnih.gov Studies have shown that Atglistatin can effectively reduce the mobilization of fatty acids both in laboratory settings and in living organisms. nih.govnih.gov Pharmacological inhibition of ATGL with Atglistatin has been shown to improve insulin (B600854) resistance and reduce fatty liver (hepatosteatosis) in mice fed a high-fat diet. nih.gov

While the benzaldehyde scaffold is common in medicinal chemistry, current research on ATGL inhibitors has predominantly focused on other chemical structures, such as the one found in Atglistatin and its derivatives. nih.gov Direct studies investigating this compound or its close derivatives as inhibitors of ATGL are not extensively documented in the available scientific literature. The development of ATGL inhibitors has centered on identifying structures that can selectively target the enzyme to modulate lipid metabolism for therapeutic benefit. nih.govnih.gov

Synthesis of Pharmaceutical Intermediates

This compound, as a derivative of 4-hydroxybenzaldehyde, belongs to a class of compounds that are valuable as intermediates in the synthesis of pharmaceuticals. nbinno.com The benzaldehyde structure, with its reactive aldehyde group and the potential for modification on the aromatic ring, makes it a versatile starting material for building more complex molecules. nbinno.com

4-Hydroxybenzaldehyde itself is a crucial intermediate in the production of various active pharmaceutical ingredients (APIs), including those with anti-inflammatory and anti-cancer properties. nbinno.com The synthesis of this compound typically involves the etherification of the hydroxyl group of 4-hydroxybenzaldehyde, a common reaction in organic synthesis to modify a molecule's properties.

The use of such intermediates allows for the systematic construction of drug candidates. The propoxy group can influence the lipophilicity of the final compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. By utilizing intermediates like this compound, medicinal chemists can create a variety of derivatives to optimize the pharmacological profile of a potential drug.

Drug Discovery and Development

In the field of drug discovery, this compound serves as a chemical "building block". pharmaceutical-technology.com Building blocks are relatively simple, commercially available molecules that chemists use as starting materials to synthesize a large number of diverse compounds for biological screening. pharmaceutical-technology.comenamine.net The availability of a vast array of building blocks is essential for modern medicinal chemistry, enabling the rapid generation of compound libraries to identify new drug leads. pharmaceutical-technology.comnih.gov

The structure of this compound offers several points for chemical modification. The aldehyde group can participate in a wide range of chemical reactions to create more complex structures, while the aromatic ring can undergo further substitution. This versatility allows it to be incorporated into various molecular frameworks during the drug discovery process. Companies specializing in chemical synthesis for the pharmaceutical industry maintain large collections of such building blocks to support drug design programs. pharmaceutical-technology.com

The core structure of this compound, a substituted benzaldehyde, can be considered a molecular scaffold. A scaffold is the central framework of a molecule upon which various functional groups are attached to create new therapeutic agents. By modifying the substituents on a common scaffold, researchers can explore the structure-activity relationship (SAR) to enhance a compound's potency, selectivity, and pharmacokinetic properties.

For example, research on the 4-(diethylamino)benzaldehyde (B91989) scaffold has led to the development of analogues that are potent and selective inhibitors of aldehyde dehydrogenase (ALDH) enzymes, which are targets in cancer therapy. york.ac.ukwhiterose.ac.ukresearchgate.net This demonstrates how the benzaldehyde framework can be systematically modified to produce new drug candidates. Similarly, the this compound scaffold can be used as a starting point to design novel compounds targeting a wide range of biological targets. Its chemical tractability makes it an attractive scaffold for generating libraries of compounds in the search for new medicines.

Analytical Methodologies for 4 Propoxybenzaldehyde

Chromatographic Techniques (e.g., Thin Layer Chromatography)

Chromatographic methods are powerful tools for separating and identifying 4-propoxybenzaldehyde from reaction mixtures or product formulations. Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique frequently used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. ualberta.cafishersci.com

In a typical TLC analysis of this compound, a small amount of the sample is spotted onto a stationary phase, which is commonly a thin layer of silica (B1680970) gel (SiO₂) coated on a support like a glass or aluminum plate. wisc.edu The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases. ualberta.ca

Due to the moderate polarity of this compound, a mobile phase of intermediate polarity is generally effective. A common choice is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. libretexts.org The separation is based on the principle that compounds with higher polarity will have a stronger interaction with the polar silica gel and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. wisc.edu Conversely, less polar compounds will be more soluble in the mobile phase and will travel further, yielding a higher Rf value. wisc.edu

The position of the this compound spot can be visualized under ultraviolet (UV) light, as the aromatic ring in the molecule absorbs UV radiation. nih.gov For quantitative or more precise qualitative analysis, High-Performance Liquid Chromatography (HPLC) is often the method of choice.

Table 1: Example TLC System for this compound Analysis

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (4:1, v/v)
Detection UV light (254 nm)

| Expected Rf Value | ~0.4 - 0.6 |

Note: The Rf value is an estimate and can vary depending on the specific experimental conditions.

Spectrophotometric Methods for Quantification

Spectrophotometric methods offer a means for the quantitative determination of this compound, often relying on the inherent ultraviolet (UV) absorbance of the molecule or its conversion to a colored derivative. nih.gov this compound exhibits UV absorbance due to its aromatic structure, however, for enhanced sensitivity and selectivity, especially in complex mixtures, derivatization is a common strategy. ukm.my

A widely used method for the quantification of aldehydes involves a reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). sjpas.com In an acidic medium, the carbonyl group of this compound reacts with DNPH to form a 2,4-dinitrophenylhydrazone derivative. sjpas.com This derivative is a highly colored compound, typically yellow to reddish-orange, which can be quantified using a UV-Visible spectrophotometer at its wavelength of maximum absorbance (λmax). sjpas.comsjpas.com

The intensity of the color produced is directly proportional to the concentration of the aldehyde in the sample, following the Beer-Lambert law. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations after reaction with DNPH. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. A modification of this method involves the addition of a base, such as sodium hydroxide (B78521), after the derivatization, which can shift the λmax to a longer wavelength and potentially reduce interference. nih.gov

Table 2: Spectrophotometric Quantification of this compound via DNPH Derivatization

Step Description
Reagent 2,4-Dinitrophenylhydrazine (DNPH) in an acidic solution (e.g., hydrochloric acid in methanol).
Reaction Formation of this compound 2,4-dinitrophenylhydrazone.
Measurement Absorbance measurement of the colored product using a UV-Visible spectrophotometer.
Wavelength of Max. Absorbance (λmax) Approximately 370-450 nm (can vary with solvent and pH). nih.gov

| Quantification | Based on a calibration curve prepared from standards of known concentrations. |

Q & A

Q. What are the common synthetic routes for 4-propoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 4-hydroxybenzaldehyde with propyl bromide in a polar aprotic solvent (e.g., acetonitrile) under alkaline conditions yields this compound through an etherification pathway . Another approach involves the Reimer-Tiemann reaction, where phenol derivatives react with chloroform in alkaline media to introduce formyl groups, followed by propoxylation . Key factors affecting yield include stoichiometric ratios (e.g., excess propyl bromide), reaction time (4–6 hours for reflux), and temperature control (70–90°C). Purity is often confirmed via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Infrared (IR) Spectroscopy : Identifies functional groups via characteristic peaks (e.g., C=O stretch at ~1680–1700 cm⁻¹ for aldehydes, C-O-C ether stretch at ~1250 cm⁻¹) .
  • ¹H NMR : Key signals include the aldehyde proton (δ 9.8–10.0 ppm), aromatic protons (δ 6.8–7.6 ppm, split based on substitution pattern), and propoxy group protons (δ 1.0–1.2 ppm for CH₃, δ 1.7–1.9 ppm for CH₂, δ 3.9–4.1 ppm for OCH₂) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 164 (C₁₀H₁₂O₂) and fragmentation patterns confirm structural integrity .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer : Purity is assessed using:
  • Melting Point Analysis : Compare observed melting points (e.g., 343–345 K) with literature values .
  • Chromatography : HPLC with UV detection at 254 nm or GC-MS for volatile impurities .
  • Elemental Analysis : Validate %C, %H, and %O against theoretical values (C: 73.1%, H: 7.4%, O: 19.5%) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for this compound derivatives?

  • Methodological Answer : Tools like Reaxys or SciFinder screen reaction databases to identify feasible pathways. Density Functional Theory (DFT) calculations model transition states and energetics for propoxylation or electrophilic substitution reactions. For example, Fukui indices predict reactive sites on the benzene ring for further functionalization .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting points)?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Solutions include:
  • Recrystallization : Use ethanol/water mixtures to isolate pure crystals .
  • Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition phases.
  • Collaborative Validation : Cross-check data with multiple labs using standardized protocols (e.g., OECD Guidelines) .

Q. How does the propoxy group influence the electronic properties of this compound?

  • Methodological Answer : The electron-donating propoxy group activates the aromatic ring towards electrophilic substitution. Hammett constants (σ values) quantify substituent effects, while UV-Vis spectroscopy reveals bathochromic shifts in λₘₐₐ due to extended conjugation. Computational studies (e.g., NBO analysis) detail charge distribution changes .

Q. What crystallographic techniques elucidate the solid-state structure of this compound complexes?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and packing motifs. For example, hydrogen bonding between the aldehyde oxygen and adjacent molecules stabilizes the crystal lattice. Data refinement software (e.g., SHELX) models thermal parameters and disorder .

Methodological Considerations

Q. How to design experiments studying this compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • pH-Dependent Studies : Use buffered solutions (pH 1–12) to identify hydrolysis or oxidation products (e.g., carboxylic acid derivatives) .

Q. What role does this compound play in Schiff base synthesis, and how are reaction kinetics optimized?

  • Methodological Answer : Schiff bases form via condensation with amines (e.g., ephedrine). Kinetic studies (e.g., UV-Vis monitoring) reveal rate constants dependent on solvent polarity (acetonitrile > ethanol) and catalyst use (e.g., acetic acid). Activation energy (Eₐ) is calculated via Arrhenius plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.